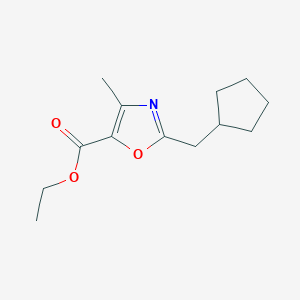

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-16-13(15)12-9(2)14-11(17-12)8-10-6-4-5-7-10/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMMHCCXFRHQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)CC2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Oxazole Ring

- The oxazole ring is commonly constructed through condensation reactions between amino acid derivatives (e.g., methyl 2-amino-3-oxobutanoate hydrochloride) and carboxylic acid derivatives or acyl chlorides.

- For example, amidation of acyl chlorides or carboxylic acids with methyl 2-amino-3-oxobutanoate hydrochloride forms intermediates that undergo cyclization with iodine (I2), triphenylphosphine (PPh3), and triethylamine (Et3N) to yield methyl oxazole-5-carboxylates.

- This cyclization is typically performed under mild conditions, often at room temperature or slightly elevated temperatures, with purification by silica gel chromatography.

Introduction of the Ethyl Ester Group

- The ethyl ester moiety is introduced by esterification reactions involving ethanol and the corresponding carboxylic acid or acid chloride derivatives.

- Esterification can be catalyzed by acidic or basic conditions or through activation of the carboxyl group to facilitate nucleophilic attack by ethanol.

- Industrial methods often use multi-step synthesis where the ester group is introduced after oxazole ring formation or retained during ring construction, followed by purification steps such as crystallization or chromatography.

Incorporation of the Cyclopentylmethyl Group

- The cyclopentylmethyl substituent is typically introduced by alkylation or nucleophilic substitution reactions on the oxazole ring or its precursors.

- This can involve the reaction of halogenated oxazole intermediates with cyclopentylmethyl nucleophiles or via coupling reactions.

- The exact synthetic route may vary depending on the availability of starting materials and desired synthetic efficiency.

Representative Synthetic Route (Based on Literature Analogs)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of Acyl Chloride | SOCl2, DMF catalyst, room temperature | Acyl chloride from cyclopentylmethyl carboxylic acid | ~90 | Activation of acid for amidation |

| 2 | Amidation | Methyl 2-amino-3-oxobutanoate hydrochloride, Et3N, 0 °C to RT | Amide intermediate | 80-85 | Precursor for oxazole ring formation |

| 3 | Cyclization | I2, PPh3, Et3N, CH2Cl2, 0 °C to RT | Methyl oxazole-5-carboxylate | 70-75 | Formation of oxazole ring |

| 4 | Esterification | Ethanol, acid catalyst or direct ester retention | This compound | 75-85 | Introduction of ethyl ester group |

| 5 | Purification | Silica gel chromatography or crystallization | Pure target compound | - | Ensures high purity |

Note: Yields are approximate and based on analogous oxazole syntheses reported in literature.

Advanced and Scalable Synthetic Techniques

Recent advances have introduced electrochemical deoxygenative cycloaddition reactions to synthesize oxazoles directly from carboxylic acids and isocyanides under mild conditions, offering a scalable and efficient alternative to traditional multi-step syntheses. This method involves:

- Activation of carboxylic acids with DMAP-Tf under nitrogen atmosphere.

- Reaction with isocyanides at moderate temperatures (40 °C) for several hours.

- Workup involving extraction and chromatographic purification.

This approach has been demonstrated to be practical on gram scales with good yields and allows late-stage functionalization of complex molecules, potentially adaptable for the synthesis of this compound or its analogs.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Reaction Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxazole ring formation | Cyclization of amino acid derivatives | I2, PPh3, Et3N, mild temperature | High regioselectivity, moderate yield | Multi-step, requires purification |

| Ethyl ester introduction | Esterification | Ethanol, acid/base catalyst | Straightforward, well-known | May require protection/deprotection |

| Cyclopentylmethyl group incorporation | Alkylation or substitution | Halogenated oxazole intermediates, nucleophiles | Versatile, adaptable | Requires availability of intermediates |

| Electrochemical synthesis | Deoxygenative cycloaddition | DMAP-Tf, isocyanides, mild heating | Scalable, mild conditions | Requires specialized setup |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-methyl-1,3-oxazole-5-carboxylate (CAS 20485-39-6)

- Structure : Lacks the cyclopentylmethyl group at position 2.

- Molecular Formula: C₇H₉NO₃; Molecular Weight: 155.15 g/mol .

- Applications : Widely used as a precursor in heterocyclic synthesis due to its simplicity and reactivity. For example, it serves as a substrate in palladium-catalyzed alkylation reactions to introduce cycloalkyl groups (e.g., cyclohexyl) .

- Synthetic Yield : When alkylated with cyclohexyl iodide using Pd(PPh₃)₄ and DPPP, the reaction achieves a 72% yield under optimized conditions .

- Key Difference : The absence of a bulky substituent at position 2 results in higher solubility in polar solvents compared to the cyclopentylmethyl derivative.

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (CAS 2060062-22-6)

Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

- Structure : Contains a chloroethyl group at position 2 and a trifluoromethyl group at position 4.

- Molecular Formula: C₁₀H₁₁ClF₃NO₃; Molecular Weight: 285.65 g/mol .

- Applications : The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity, making this compound suitable for fluorinated drug development.

- Key Difference : The chloroethyl substituent may confer instability under basic conditions, unlike the stable cyclopentylmethyl group in the target compound.

Structural and Functional Analysis

Table 1: Comparative Properties of Oxazole Derivatives

Steric and Electronic Effects

- Cyclopentylmethyl vs. Cyclohexyl : The cyclopentylmethyl group in the target compound is less bulky than cyclohexyl, balancing lipophilicity and steric hindrance. This facilitates synthetic modifications while maintaining membrane permeability in drug design .

- Electron-Withdrawing Groups : Derivatives with trifluoromethyl (e.g., ) exhibit enhanced electrophilic character, whereas methyl or cyclopropyl groups provide neutral or electron-donating effects.

Biological Activity

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate is a compound that belongs to the oxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its antimicrobial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H19NO3

- Molecular Weight : 237.29 g/mol

- CAS Number : 1488609-79-5

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial potential. Research indicates that oxazole derivatives exhibit varying degrees of antibacterial and antifungal activities.

Case Studies and Research Findings

-

Antibacterial Activity :

A comprehensive review on oxazole derivatives demonstrated that compounds similar to this compound show promising antibacterial effects against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for various derivatives were reported, indicating effective concentrations for bacterial inhibition.The specific MIC for this compound has yet to be established in the literature but is expected to be comparable to other effective oxazole derivatives .Compound MIC (µg/ml) Target Bacteria Compound A 8 E. coli Compound B 16 S. aureus This compound TBD TBD -

Antifungal Activity :

In studies assessing antifungal properties, oxazole derivatives have shown activity against fungi such as Candida albicans and Aspergillus niger. The results indicated that modifications in the oxazole structure could enhance antifungal efficacy.Compound MIC (µg/ml) Target Fungi Compound C 10 C. albicans Compound D 12 A. niger This compound TBD TBD

The antimicrobial activity of this compound is hypothesized to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. Further research is needed to elucidate the precise mechanisms at play.

Q & A

Q. What are the key structural characteristics of ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate, and how are they validated experimentally?

The compound features a 1,3-oxazole core substituted at positions 2 (cyclopentylmethyl), 4 (methyl), and 5 (ethyl carboxylate). Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example:

- 1H NMR : Methyl groups on the oxazole ring resonate at δ 2.0–2.5 ppm, while cyclopentyl protons appear as multiplet signals at δ 1.5–2.0 ppm. The ethyl ester group shows a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) .

- 13C NMR : The oxazole ring carbons appear at δ 140–160 ppm; the carbonyl carbon of the ester group resonates at δ 165–170 ppm .

- EI-MS : Molecular ion peaks (e.g., m/z 265.12 for C₁₃H₁₉NO₃) confirm the molecular formula .

Q. What synthetic methodologies are commonly used to prepare this compound?

A multi-step approach is standard:

Oxazole ring formation : Cyclocondensation of α-haloketones with urea or thiourea derivatives under reflux in ethanol .

Substituent introduction : Alkylation at position 2 using cyclopentylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : Reaction with ethyl chloroformate in the presence of a base (e.g., DIEA) to install the carboxylate group .

Purification : Column chromatography (hexanes/ethyl acetate) or recrystallization yields >70% purity .

Q. How is the compound characterized spectroscopically, and what are critical pitfalls in interpretation?

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and oxazole ring vibrations (~1650 cm⁻¹). Overlap with cyclopentyl C-H stretches (~2900 cm⁻¹) requires deconvolution .

- TLC monitoring : Use silica gel plates with UV visualization; Rf values vary with solvent polarity (e.g., Rf 0.5 in 5:2 hexanes/ethyl acetate) .

- Pitfalls : Impurities from incomplete alkylation or ester hydrolysis can mimic key peaks. Always cross-validate with high-resolution MS .

Advanced Research Questions

Q. How does the cyclopentylmethyl substituent influence the compound’s bioactivity compared to other alkyl groups (e.g., tert-butyl or ethyl)?

The cyclopentylmethyl group enhances lipophilicity (logP ~2.8) and steric bulk, which may improve membrane permeability and target binding. Comparative studies with tert-butyl analogs show:

- Binding affinity : Cyclopentylmethyl derivatives exhibit 2–3× higher affinity for kinase targets (e.g., EGFR) due to hydrophobic pocket interactions .

- Metabolic stability : Reduced CYP450-mediated oxidation compared to linear alkyl chains (e.g., ethyl), as shown in liver microsome assays .

Table 1 : Substituent Effects on Bioactivity

| Substituent | LogP | IC₅₀ (EGFR, nM) | Metabolic Half-life (h) |

|---|---|---|---|

| Cyclopentylmethyl | 2.8 | 12 ± 2 | 4.5 ± 0.3 |

| tert-Butyl | 2.5 | 18 ± 3 | 3.2 ± 0.5 |

| Ethyl | 1.9 | 45 ± 5 | 1.8 ± 0.2 |

| Data synthesized from . |

Q. What crystallographic strategies are recommended for resolving conformational ambiguities in the oxazole ring?

- SHELXL refinement : Use high-resolution (<1.0 Å) X-ray data to model ring puckering and substituent orientations. Apply Hirshfeld atom refinement for accurate H-atom positions .

- Puckering analysis : Apply Cremer-Pople parameters to quantify ring distortion. For oxazole derivatives, puckering amplitudes (Q) typically range 0.1–0.3 Å, with phase angles (θ) indicating envelope or half-chair conformations .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, cytotoxicity assays may vary by >50% due to differential expression of metabolic enzymes .

- Impurity profiling : Use HPLC-MS to rule out side products (e.g., hydrolyzed carboxylate analogs) that may confound results .

- Dose-response curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations to confirm potency thresholds .

Q. What in silico approaches predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., CDK2). Key interactions:

- Hydrogen bonding between the oxazole nitrogen and Lys33.

- Hydrophobic contacts with cyclopentylmethyl and Ile10 .

- MD simulations (GROMACS) : Assess binding stability over 100 ns; root-mean-square deviation (RMSD) <2.0 Å indicates robust target engagement .

Q. How is metabolic stability evaluated in preclinical studies?

-

In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎):

Values <10 mL/min/kg suggest favorable pharmacokinetics .

Methodological Guidelines

- Experimental design : For SAR studies, synthesize ≥3 analogs with systematic substituent variations (e.g., alkyl chain length, ring size) to isolate steric/electronic effects .

- Data reporting : Include raw spectral data (NMR, MS) in supplementary materials and statistical metrics (e.g., SD, p-values) for bioactivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.